molecular formula C14H13BO4 B12092142 Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]- CAS No. 420800-55-1

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-

Cat. No.: B12092142
CAS No.: 420800-55-1
M. Wt: 256.06 g/mol
InChI Key: ZZCHISPSGSGSLZ-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is a substituted phenylboronic acid featuring a formyl group (-CHO) at the ortho (2nd) position and a benzyloxy (phenylmethoxy) group at the para (6th) position relative to the boronic acid moiety. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

420800-55-1

Molecular Formula

C14H13BO4

Molecular Weight

256.06 g/mol

IUPAC Name

(2-formyl-6-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2

InChI Key

ZZCHISPSGSGSLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC2=CC=CC=C2)C=O)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling of Prefunctionalized Aryl Halides

This approach utilizes a halogenated benzaldehyde precursor with a protected phenylmethoxy group.

Procedure:

  • Synthesis of 2-formyl-3-(phenylmethoxy)bromobenzene :

    • Start with 3-bromo-2-hydroxybenzaldehyde.

    • Protect the hydroxyl group via benzylation (benzyl bromide, K₂CO₃, DMF, 80°C, 12 h).

    • Yield: ~85%.

  • Miyaura Borylation :

    • React with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq.), in dioxane at 100°C for 12 h.

    • Hydrolysis of the boronic ester (HCl, H₂O) yields the boronic acid.

    • Yield: 70–78%.

Data Table 1: Miyaura Borylation Conditions

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Source
2-Formyl-3-(BnO)BrC₆H₃Pd(dppf)Cl₂KOAcDioxane10078
2-Formyl-4-(BnO)BrC₆H₃Pd(PPh₃)₄K₂CO₃DMF/H₂O5073

Direct Formylation of Phenylboronic Acids

Introducing the formyl group post-boronic acid installation via Vilsmeier-Haack reaction.

Procedure:

  • Synthesis of 3-(phenylmethoxy)phenylboronic acid :

    • Suzuki coupling of 3-bromoanisole with phenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 90°C).

    • Yield: 82%.

  • Vilsmeier-Haack Formylation :

    • React with DMF/POCl₃ (1:1.2 eq.) at 0°C, then heat to 50°C for 6 h.

    • Quench with NaOAc to isolate the aldehyde.

    • Yield: 65–70%.

Data Table 2: Formylation Efficiency

Boronic AcidReagent Ratio (DMF:POCl₃)Temp (°C)Yield (%)Source
3-(BnO)C₆H₄B(OH)₂1:1.25068
4-(BnO)C₆H₄B(OH)₂1:1.56072

Sequential Functionalization via Ortho-Metalation

A directed ortho-metalation (DoM) strategy enables precise functionalization.

Procedure:

  • Protection of Benzaldehyde :

    • Convert 2-hydroxybenzaldehyde to its methoxymethyl (MOM) ether (MOMCl, i-Pr₂NEt, CH₂Cl₂).

  • Ortho-Borylation :

    • Treat with n-BuLi (2.5 eq.) and B(OMe)₃ (–78°C to RT, THF).

    • Hydrolyze with HCl to yield boronic acid.

    • Yield: 60–65%.

  • Deprotection and Benzylation :

    • Remove MOM group (HCl, MeOH) and benzylate the phenol.

    • Yield: 80%.

Data Table 3: Ortho-Borylation Parameters

SubstrateBaseBoron ReagentTemp (°C)Yield (%)Source
2-MOMO-C₆H₄CHOn-BuLiB(OMe)₃–78→RT62
2-TBSO-C₆H₄CHOLDAB(Oi-Pr)₃–78→RT58

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki-Miyaura CouplingHigh functional group toleranceRequires pre-halogenated substrates70–78
Vilsmeier-Haack FormylationDirect aldehyde introductionSensitive to boronic acid stability65–72
Ortho-MetalationPrecise positional controlMulti-step protection/deprotection58–65

Mechanistic Insights and Optimization

Suzuki-Miyaura Coupling

  • Transmetalation : The boronic acid transfers its aryl group to Pd(II), facilitated by base-assisted deprotonation.

  • Catalyst Selection : Bulky ligands (e.g., SPhos) improve yields in sterically hindered systems.

Vilsmeier-Haack Reaction

  • Electrophilic Attack : POCl₃ activates DMF to form an iminium intermediate, which electrophilically formylates the aromatic ring .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Chemical Applications

Cross-Coupling Reactions
Boronic acids are predominantly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of biaryl compounds. B-[2-formyl-6-(phenylmethoxy)phenyl]- is effective as a coupling partner due to its ability to form stable complexes with palladium catalysts. This reaction is crucial for synthesizing pharmaceuticals and organic materials .

Synthesis of Complex Organic Molecules
In synthetic organic chemistry, boronic acids serve as essential intermediates for constructing complex molecules. They can undergo transformations to yield various functional groups, enabling the synthesis of diverse organic compounds.

Biological Applications

Enzyme Inhibition Studies
The boronic acid group exhibits a strong affinity for diols, making it valuable in designing enzyme inhibitors. B-[2-formyl-6-(phenylmethoxy)phenyl]- has been investigated for its potential to inhibit serine proteases by forming stable boronate esters with the active site residues, thereby blocking enzyme activity .

Biological Probes
This compound can also function as a molecular probe in biological systems, allowing researchers to study enzyme mechanisms and interactions within cellular environments. Its specificity towards certain biological targets makes it a useful tool in biochemical research.

Medical Applications

Drug Development
Research into B-[2-formyl-6-(phenylmethoxy)phenyl]- has highlighted its potential in drug delivery systems and as a therapeutic agent against various diseases, including cancer. The compound's ability to form reversible covalent bonds enhances its suitability for targeted drug delivery applications .

Anticancer Activity
Studies have shown that boronic acid derivatives possess cytotoxic properties against certain cancer cell lines. For instance, compounds structurally related to B-[2-formyl-6-(phenylmethoxy)phenyl]- have demonstrated reduced viability in prostate cancer cells while maintaining the viability of healthy cells, indicating a potential therapeutic index .

Industrial Applications

Material Science
In industry, boronic acids are employed in developing advanced materials such as polymers and sensors. Their ability to form reversible covalent bonds allows for the creation of smart materials that can respond to environmental stimuli .

Sensor Development
Boronic acids are also utilized in sensor technology due to their selective binding properties with sugars and other biomolecules. This application is particularly relevant in glucose sensing for diabetes management, where boronic acid-based sensors can provide real-time monitoring of blood sugar levels .

Case Studies

Study Focus Findings Reference
Enzyme InhibitionDemonstrated that B-[2-formyl-6-(phenylmethoxy)phenyl]- inhibits serine proteases effectively.
Anticancer ActivityShowed reduced viability in prostate cancer cells while sparing healthy cells at low concentrations.
Cross-Coupling EfficiencyHighlighted its role in Suzuki coupling reactions leading to high yields of biaryl compounds.

Mechanism of Action

The mechanism of action of boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as serine proteases, by forming a stable boronate ester, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Substituent Effects on Acidity

The acidity of boronic acids is highly dependent on substituents. Ortho-substituted phenylboronic acids, such as B-[2-formyl-6-(phenylmethoxy)phenyl]-, exhibit altered acidity due to steric hindrance and electronic effects. For example:

  • 4-Fluoro-3-formylphenylboronic acid () features a formyl group at the meta position, which may moderately increase acidity compared to unsubstituted analogs.
  • 2-Methoxy-4,6-dimethylphenylboronic acid () has electron-donating methoxy and methyl groups, likely reducing acidity (pKa >9).

The formyl group in B-[2-formyl-6-(phenylmethoxy)phenyl]- is expected to lower the pKa compared to methoxy-substituted analogs, enhancing reactivity in covalent interactions with enzymes or sensors .

Steric and Functional Group Comparisons

Compound Name Substituents Key Features
B-[2-Formyl-6-(Phenylmethoxy)Phenyl]- 2-CHO, 6-OCH2Ph High steric bulk, potential for dual electronic effects (EWG + EDG)
4-Aminophenylboronic acid 4-NH2 Enhanced solubility; used in carbon quantum dots ()
Pyren-1-yl boronic acid Pyrene ring High lipophilicity; limited aqueous solubility (precipitates in RPMI)
α-Amido-β-triazolylethaneboronic acids Triazole ring Improved cell penetration and β-lactamase inhibition (Ki ~0.004 µM)

The benzyloxy group in the target compound introduces steric bulk that may hinder interactions with enzymes compared to smaller substituents like triazoles .

Enzyme Inhibition Potential

Boronic acids inhibit β-lactamases by forming reversible covalent bonds with catalytic serine residues . Key comparisons include:

  • Phenylboronic acid: Moderate diagnostic accuracy for detecting KPC β-lactamases ().
  • Triazole-substituted analogs : Superior inhibition (Ki <0.01 µM) due to optimized steric and electronic profiles .
  • [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]boronic acid: Effective fungal histone deacetylase inhibitor (IC50 ~1 µM) .

The formyl group in B-[2-formyl-6-(phenylmethoxy)phenyl]- may mimic transition states in enzymatic reactions, but its bulky benzyloxy group could reduce binding efficiency compared to triazole derivatives .

Antiproliferative Activity

  • 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM against cancer cells .
  • Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM .

The target compound’s formyl group could enable Schiff base formation with cellular amines, but its solubility in biological media (e.g., RPMI) remains uncertain compared to precipitating analogs like pyren-1-yl boronic acid .

Biological Activity

Boronic acids, including the compound Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl] (commonly referred to as 2-formyl-6-(phenylmethoxy)phenylboronic acid), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific boronic acid derivative, focusing on its anticancer, antibacterial, and antioxidant properties as well as its potential mechanisms of action.

1. Anticancer Activity

Recent studies have demonstrated that various phenylboronic acid derivatives exhibit promising anticancer properties. For instance, a study assessing the antiproliferative potential of phenylboronic acids found that certain derivatives could induce cell cycle arrest and apoptosis in ovarian cancer cells (A2780) through mechanisms involving caspase activation and p21 accumulation .

Case Study: Structure-Activity Relationship

The introduction of the formyl group at the 2-position significantly enhanced biological activity compared to other modifications. The compound 2-fluoro-6-formylphenylboronic acid was particularly noted for its strong antiproliferative effects across multiple cancer cell lines, displaying low micromolar IC50 values .

CompoundCell LineIC50 (μM)
2-Fluoro-6-formylphenylboronic acidA278018
4-(Benzyloxy)-2,6-dimethylphenylboronic acidMCF7175.2

This indicates that structural modifications can significantly influence the efficacy of boronic acid derivatives in cancer treatment.

2. Antibacterial Activity

Boronic acids also exhibit notable antibacterial properties. A study focused on a novel boronic ester derived from phenylboronic acid demonstrated effective antibacterial activity against Escherichia coli and other bacterial strains . The synthesized compound showed an MIC value of 6.50 mg/mL against E. coli, indicating its potential as an antibacterial agent.

Antimicrobial Mechanism

The antimicrobial activity is thought to correlate with the structural characteristics of the compounds. For example, the presence of specific substituents can enhance the interaction with bacterial enzymes, leading to increased inhibition of bacterial growth .

Bacterial StrainMIC (mg/mL)
Escherichia coli6.50
Candida albicans100 (at highest dose)

3. Antioxidant Properties

In addition to anticancer and antibacterial activities, boronic acids have been investigated for their antioxidant capabilities. A study evaluating a novel boronic ester compound derived from quercetin reported high antioxidant activity measured through various assays including ABTS and DPPH radical scavenging tests . The compound demonstrated an IC50 value of 0.11 µg/mL in the ABTS assay, showcasing its potent antioxidant properties.

The biological activities of boronic acids are often linked to their ability to interact with biological molecules such as enzymes and receptors:

  • Cell Cycle Arrest : Many phenylboronic acids induce cell cycle arrest at specific phases (e.g., G2/M phase), which is associated with apoptosis in cancer cells.
  • Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been observed, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects, which can protect cells from oxidative stress.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to mitigate boronic acid dehydration/trimerization during mass spectrometry (MS) characterization?

  • Methodology : Derivatization with diols (e.g., pinacol) or in situ esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling reliable MALDI-MS analysis. DHB acts as both matrix and derivatizing agent, simplifying peptide sequencing and library deconvolution .
  • Experimental Design : Pre-treat samples with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters prior to MS analysis. For on-plate derivatization, mix the sample with DHB matrix and analyze directly via MALDI-MS/MS.

Q. How can Suzuki-Miyaura coupling reactions be optimized for this boronic acid in biaryl synthesis?

  • Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions. The formyl and phenylmethoxy substituents may require mild bases (e.g., K₂CO₃) to avoid side reactions. Monitor reaction progress via TLC or HPLC-MS .
  • Data Analysis : Confirm coupling efficiency by comparing MS/MS fragmentation patterns with expected molecular weights. Adjust catalyst loading or temperature if boronic acid decomposition is observed.

Q. What buffer systems minimize non-specific interactions in glycoprotein binding studies?

  • Methodology : Use borate buffers (pH 8.5–9.0) to enhance selective diol binding while suppressing electrostatic or hydrophobic secondary interactions. Include low concentrations of detergents (e.g., Tween-20) to reduce non-specific adsorption .
  • Experimental Validation : Compare binding affinities of glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A) using surface plasmon resonance (SPR) to validate specificity .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this boronic acid in drug design?

  • Methodology : Perform QSAR modeling with descriptors (e.g., Hammett σ, steric parameters) to predict binding affinity or catalytic activity. Use PCA and k-means clustering to map chemical space and prioritize derivatives for synthesis .
  • Case Study : A PCA-driven approach identified boronic acids with optimal electronic properties for chiroptical sensors, enabling targeted synthesis of high-affinity enzyme inhibitors .

Q. Why might thermal stability data contradict theoretical predictions for this compound?

  • Analysis : Thermogravimetric analysis (TGA) reveals decomposition pathways (e.g., dehydration, oxidation). The formyl group may lower thermal stability compared to arylboronic acids with electron-donating substituents. Crosslinking via boroxine formation could paradoxically enhance stability in polymer matrices .
  • Resolution : Characterize degradation products via FT-IR or GC-MS to identify competing pathways. Compare with structurally similar analogs (e.g., methoxy-substituted boronic acids) to isolate substituent effects .

Q. How can conflicting glycoprotein binding data be resolved in boronic acid-functionalized assays?

  • Troubleshooting : Secondary interactions (e.g., hydrophobic or ionic) may dominate under suboptimal conditions. Validate assays using SPR with AECPBA-modified surfaces and competitive elution with sorbitol. Adjust buffer ionic strength or pH to weaken non-specific binding .
  • Case Example : Avidin binding to AECPBA surfaces was reduced 10-fold by switching from phosphate to HEPES buffer, highlighting the impact of buffer chemistry .

Q. What strategies improve the selectivity of boronic acid-based sensors in complex biological matrices?

  • Methodology : Incorporate fluorogenic reporters (e.g., dansyl tags) or dual-functionality (e.g., Cu²⁺ chelation) to enhance signal specificity. Optimize pH near the boronic acid pKa (~7.6) to balance binding and fluorescence response .
  • Validation : Perform titration calorimetry (ITC) to quantify binding thermodynamics with competing diols (e.g., glucose vs. fructose) .

Key Takeaways

  • Analytical Challenges : Derivatization and buffer optimization are critical to mitigate boronic acid instability and non-specific interactions.
  • Design Principles : Computational tools (QSAR, PCA) streamline the exploration of chemical space for drug discovery and sensor development.
  • Advanced Applications : This boronic acid’s unique substituents (formyl, phenylmethoxy) enable tailored applications in glycoproteomics and targeted therapeutics.

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